[(Phenyldimethylsilyl)methyl] azide
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Overview
Description
[(Phenyldimethylsilyl)methyl] azide
is a versatile material used in scientific research. It’s an organic compound that contains an azide functional group . Organic azides are especially useful in various types of synthetic conversions .
Synthesis Analysis
Organic azides can be prepared by the methylation of sodium azide, for instance with dimethyl sulfate in alkaline solution . Azides have been used in the synthesis of various heterocycles . They are involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Chemical Reactions Analysis
Azides are highly reactive and versatile. They are extremely useful for forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .
Physical And Chemical Properties Analysis
Organic azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The stability of an organic azide is dependent upon its chemical structure .
Scientific Research Applications
Synthesis of Si–O Coupling Compounds
This compound is used in the dehydrocoupling reaction between alcohols and hydrosilanes, which is considered one of the most atom-economical ways to produce Si–O coupling compounds . The byproduct of this reaction is only hydrogen (H2), making it extremely environmentally friendly .
Production of High-Value Organic Chemicals
Si–O coupling compounds, produced using this compound, can serve as a protecting group for hydroxyl functionality in certain high-value organic chemicals .
Use in Homocoupling Reactions
Dimethylphenylsilane is used as a silylating agent in homocoupling reactions to produce well-defined polymers .
Etherification of Silanes
The compound has been used in the synthesis of ultra-small silver nanoparticles stabilized on carbon nanospheres for the etherification of silanes .
Catalyst in Coupling Reactions
The compound has been used in the coupling reaction of dimethylphenylsilane and ethanol, demonstrating outstanding catalytic performance .
Production of Inorganic-Organic Hybrid Material
Si–O coupling compounds, produced using this compound, are important chemical raw materials widely used as silanizing agents, surface modifiers, and in the production of inorganic–organic hybrid material .
Safety And Hazards
Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Methyl azide is stable at ambient temperature but may explode when heated . Safety Data Sheets (SDS) should be reviewed to identify the specific hazards and necessary precautions when working with particular azide compounds .
Future Directions
Azides have significant potential in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azide derivatives . The incorporation of the heterocyclic moiety into the azide scaffold has improved the bioactive properties of the target derivatives .
properties
IUPAC Name |
azidomethyl-dimethyl-phenylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,8-11-12-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVOPHVFJUZHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN=[N+]=[N-])C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Phenyldimethylsilyl)methyl] azide |
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